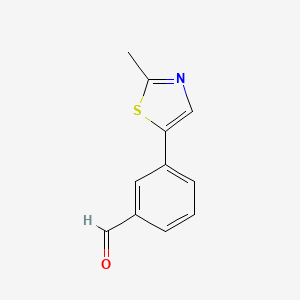
3-(2-Methyl-1,3-thiazol-5-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-1,3-thiazol-5-yl)benzaldehyde is a heterocyclic aromatic compound that features a benzaldehyde moiety attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-1,3-thiazol-5-yl)benzaldehyde typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic or basic conditions. One common method includes the use of 2-aminothiophenol and 2-methylthiazole-5-carbaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methyl-1,3-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products:
Oxidation: 3-(2-Methyl-1,3-thiazol-5-yl)benzoic acid.
Reduction: 3-(2-Methyl-1,3-thiazol-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Methyl-1,3-thiazol-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1,3-thiazol-5-yl)benzaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Benzothiazole: Similar in structure but lacks the aldehyde group.
2-Methylthiazole: Contains the thiazole ring but without the benzaldehyde moiety.
3-(2-Methyl-1,3-thiazol-5-yl)benzoic acid: An oxidized form of the compound.
Uniqueness: 3-(2-Methyl-1,3-thiazol-5-yl)benzaldehyde is unique due to the presence of both the thiazole ring and the benzaldehyde moiety, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(2-methyl-1,3-thiazol-5-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-12-6-11(14-8)10-4-2-3-9(5-10)7-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLYGZZSKLIMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B6748717.png)
![2-[4-Fluoro-1-[(1-phenyltetrazol-5-yl)methyl]piperidin-4-yl]pyridine](/img/structure/B6748725.png)
![1-[[2-(1-Methylpyrazol-4-yl)pyrimidin-5-yl]methyl]-2,3-dihydroindol-4-ol](/img/structure/B6748749.png)
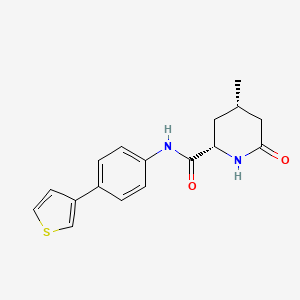
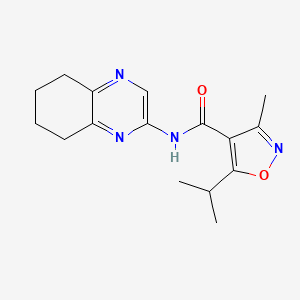
![1-[1-Ethyl-5-(trifluoromethyl)pyrazol-4-yl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)urea](/img/structure/B6748763.png)
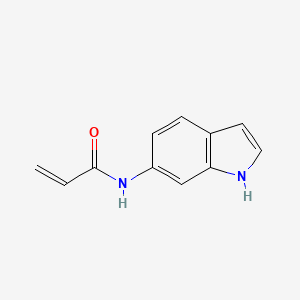
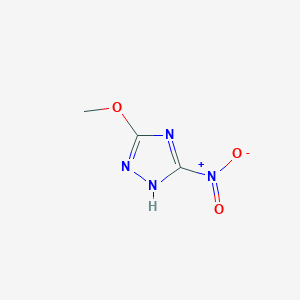
![6-fluoro-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine](/img/structure/B6748781.png)
![1-[(2R)-oxan-2-yl]cyclobutane-1-carboxylic acid](/img/structure/B6748792.png)
![[(3R)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidin-1-yl]-(4-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B6748807.png)
![[(3S)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidin-1-yl]-(4-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B6748815.png)
![N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B6748819.png)
![N-[(3R,6R)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B6748825.png)
